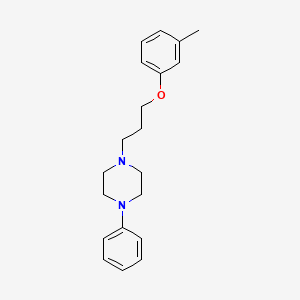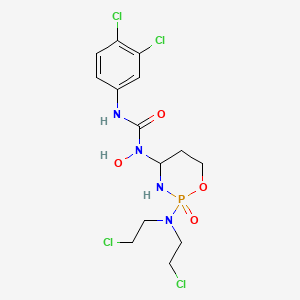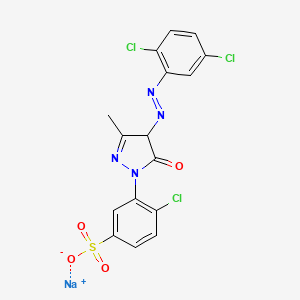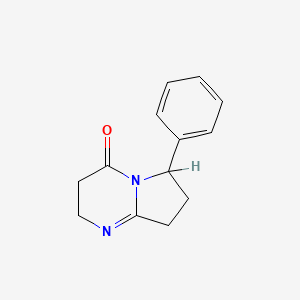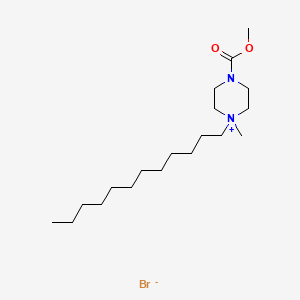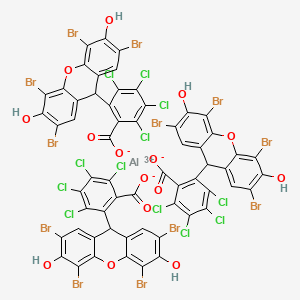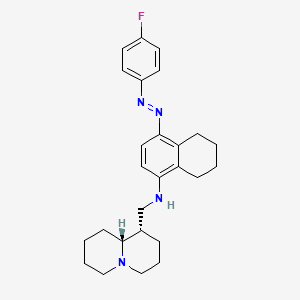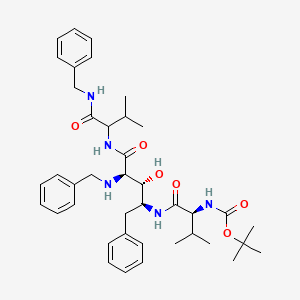
Ergovalinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ergovalinine is typically extracted from plant material rather than synthesized due to the complexity of its structure. The extraction process involves grinding the plant material, followed by liquid extraction using solvents such as ethanol . The extracted solution is then purified through various steps including evaporation and freeze-drying .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from endophyte-infected grasses. The process includes grinding the plant material, liquid extraction with ethanol, and purification through evaporation and freeze-drying . This method ensures a high yield of this compound, which is then used for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ergovalinine undergoes several types of chemical reactions, including:
Isomerization: This compound can isomerize to ergovaline under certain conditions, such as exposure to light and heat.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and light, which facilitate the oxidation process.
Isomerization: Heat and light are the primary conditions that promote the isomerization of this compound to ergovaline.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ergovalinine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of ergot alkaloids and their chemical properties.
Biology: Studied for its effects on livestock, particularly its role in causing fescue toxicosis.
Medicine: Investigated for its potential therapeutic applications, such as its vasoconstrictive properties.
Industry: Used in the development of diagnostic assays for detecting ergot alkaloids in plant material.
Wirkmechanismus
Ergovalinine exerts its effects primarily through vasoconstriction. It binds to adrenergic receptors on the smooth muscle cells of blood vessels, causing them to contract . This leads to reduced blood flow and can result in various physiological effects, such as reduced oxygen supply to tissues .
Vergleich Mit ähnlichen Verbindungen
Ergovalinine is similar to other ergot alkaloids, such as ergovaline, ergoptine, and ergonine . it is unique in its specific structure and the conditions under which it is stable or unstable. Ergovaline, for example, is a stereoisomer of this compound and is often found in the same plant material . Ergoptine and ergonine are also ergot alkaloids but differ in their specific chemical structures and biological activities .
List of Similar Compounds
- Ergovaline
- Ergoptine
- Ergonine
Eigenschaften
CAS-Nummer |
3263-56-7 |
|---|---|
Molekularformel |
C29H35N5O5 |
Molekulargewicht |
533.6 g/mol |
IUPAC-Name |
(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21+,22-,24-,28+,29-/m0/s1 |
InChI-Schlüssel |
BGHDUTQZGWOQIA-KPUJGURZSA-N |
Isomerische SMILES |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Kanonische SMILES |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


